molecular formula C13H9BrCl2O B2968396 4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene CAS No. 1926803-46-4

4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene

Cat. No.: B2968396
CAS No.: 1926803-46-4
M. Wt: 332.02
InChI Key: HGHLPZAVJCEOAO-UHFFFAOYSA-N
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Description

4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene is an organic compound with the molecular formula C13H9BrCl2O. This compound is characterized by the presence of a bromomethyl group attached to a phenoxy ring, which is further connected to a dichlorobenzene moiety. It is a versatile compound used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene typically involves the reaction of 4-(bromomethyl)phenol with 1,2-dichlorobenzene under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide in solvents such as DMF or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic Substitution: Formation of substituted phenoxy derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of methyl-substituted phenoxy derivatives.

Scientific Research Applications

4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The dichlorobenzene moiety may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)phenylboronic acid
  • 4-(Bromomethyl)benzophenone
  • 1-(Bromomethyl)-4-{[4-(bromomethyl)phenyl]sulfonyl}benzene

Uniqueness

4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene is unique due to its specific combination of functional groups, which imparts distinct reactivity and binding properties. The presence of both bromomethyl and dichlorobenzene groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

4-[4-(bromomethyl)phenoxy]-1,2-dichlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrCl2O/c14-8-9-1-3-10(4-2-9)17-11-5-6-12(15)13(16)7-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHLPZAVJCEOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)OC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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